[2-(5-Fluoro-2-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate
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Overview
Description
The compound seems to contain a fluoro-methoxyphenyl group and a chloropyridine group . These groups are common in many organic compounds and are often used in the synthesis of pharmaceuticals and other organic materials .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-(5-Fluoro-2-methoxyphenyl)acetic acid have been synthesized . The synthesis of these compounds often involves the use of reagents like diisopropylamine and propylphosphonic anhydride .
Scientific Research Applications
Radiotracer Synthesis for PET Imaging
Compounds similar to [2-(5-Fluoro-2-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate have been utilized in the synthesis of radiotracers for positron emission tomography (PET) imaging. For example, nucleophilic displacement reactions involving halogenated pyrazole rings have demonstrated the feasibility of synthesizing radiolabeled compounds for studying cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).
Development of Antimicrobial Agents
Research on derivatives of structurally related pyridine compounds has shown promising antimicrobial properties. An efficient synthesis of pyridine derivatives has contributed to the development of compounds acting as dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonists, with potential antimicrobial applications (Hirokawa, Horikawa, & Kato, 2000).
Synthesis of Novel Organic Materials
The synthesis of novel organic compounds featuring fluorine and other halogens, similar to the compound , has been explored for various applications, including the development of new materials with unique optical properties. For instance, the synthesis of fluorine-containing compounds has led to materials that undergo interesting chemical reactions and could be used in creating new materials (Pimenova et al., 2003).
Insecticidal Applications
Pyridine derivatives have also been investigated for their insecticidal properties. For example, novel pyridine compounds have shown significant toxicity against agricultural pests, suggesting potential applications in pest management (Bakhite et al., 2014).
Antitumor and Chemotherapeutic Research
Some derivatives of pyridine have been synthesized and evaluated for their antitumor properties, acting as intermediates in the development of small molecular inhibitors targeting cancer cells (Gan et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO4/c1-21-13-4-3-10(17)6-11(13)12(19)8-22-15(20)9-2-5-14(16)18-7-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNFEYQRWKEZOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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